
2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. MPPA is a selective inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in regulating cell growth, metabolism, and signaling pathways.
Applications De Recherche Scientifique
Protein Tyrosine Phosphatase 1B Inhibitors
A study designed and synthesized derivatives related to 2-(4-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide, which showed potential as protein tyrosine phosphatase 1B (PTP1B) inhibitors. These inhibitors have been evaluated for their antidiabetic activity, demonstrating the therapeutic potential of such compounds in diabetes management. The correlation between docking studies and in vivo screening highlights the significance of structural design in developing effective PTP1B inhibitors (Saxena et al., 2009).
Pharmacological Assessment of Acetamide Derivatives
Another research explored the synthesis of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This study signifies the broad pharmacological applications of acetamide derivatives, suggesting their versatility in drug development for various therapeutic areas (Rani et al., 2016).
Gastroprokinetic Activity
Research on N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds revealed their potent gastroprokinetic activity. This area of research underscores the potential of such compounds in treating gastrointestinal motility disorders, emphasizing the importance of the amide bond and molecular structure in eliciting gastroprokinetic effects (Kalo et al., 1995).
Antioxidant Properties
Investigations into nitrogen-containing bromophenols derived from marine algae demonstrated their potent scavenging activity against radicals. Such studies highlight the potential of naturally derived or inspired compounds in developing antioxidants for food and pharmaceutical applications, showcasing the diverse applications of phenol and acetamide derivatives (Li et al., 2012).
Enzyme Inhibitory Activities
Synthesis and evaluation of 3,4,5-trisubstituted-1,2,4-triazole analogues, including methoxyphenylsulfonyl piperidin-4-yl acetamide derivatives, have shown promising enzyme inhibitory activities against carbonic anhydrase and cholinesterases. Such compounds are of interest for their therapeutic potential in treating diseases associated with these enzymes (Virk et al., 2018).
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-17-3-5-18(6-4-17)21(24-11-13-27-14-12-24)15-23-22(25)16-28-20-9-7-19(26-2)8-10-20/h3-10,21H,11-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKLBPDWVYKVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

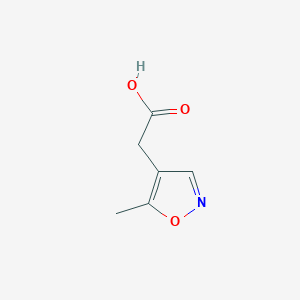

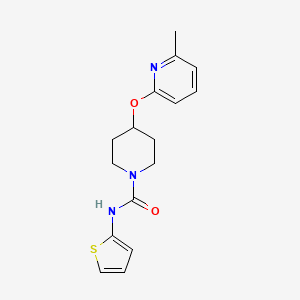
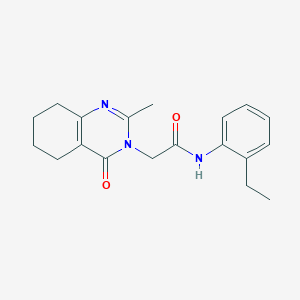


![4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613760.png)

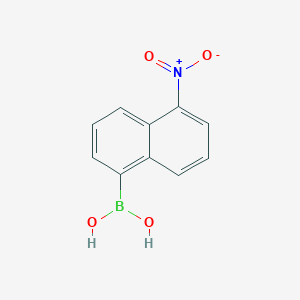
![N-(4-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)phenyl)acetamide](/img/structure/B2613765.png)
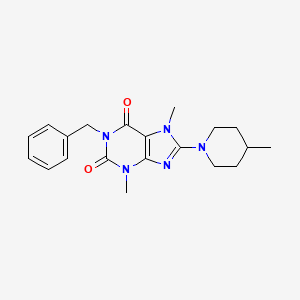
![(Z)-2,5-dichloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613767.png)
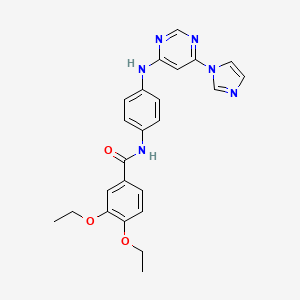
![3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2613772.png)